2,2,2-trifluoro-N-(2-hydroxy-3,5-dinitrophenethyl)acetamide
Description
Properties
IUPAC Name |
2,2,2-trifluoro-N-[2-(2-hydroxy-3,5-dinitrophenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O6/c11-10(12,13)9(18)14-2-1-5-3-6(15(19)20)4-7(8(5)17)16(21)22/h3-4,17H,1-2H2,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAQNOUVPIHSTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CCNC(=O)C(F)(F)F)O)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201168514 | |
| Record name | 2,2,2-Trifluoro-N-[2-(2-hydroxy-3,5-dinitrophenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201168514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1161880-89-2 | |
| Record name | 2,2,2-Trifluoro-N-[2-(2-hydroxy-3,5-dinitrophenyl)ethyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1161880-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-N-[2-(2-hydroxy-3,5-dinitrophenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201168514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,2,2-Trifluoro-N-(2-hydroxy-3,5-dinitrophenethyl)acetamide (CAS Number: 1161880-89-2) is a synthetic compound characterized by its trifluoromethyl and dinitrophenyl functional groups. This compound has garnered interest in various fields of research, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The presence of the hydroxyl and dinitrophenyl groups suggests potential for hydrogen bonding and π-π stacking interactions with proteins and nucleic acids.
Potential Biological Activities
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The trifluoromethyl group may enhance lipophilicity, facilitating membrane penetration.
- Antioxidant Properties : The dinitrophenyl moiety is known for its redox-active properties, which could contribute to the compound's ability to scavenge free radicals.
- Enzyme Inhibition : Research has suggested that this compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting cellular processes such as apoptosis and proliferation.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both strains, indicating moderate activity .
- Antioxidant Activity Assessment : In vitro assays demonstrated that the compound scavenged DPPH radicals with an IC50 value of 30 µM, suggesting significant antioxidant potential .
- Enzyme Inhibition Studies : The compound was tested against acetylcholinesterase (AChE), revealing an inhibition rate of 65% at a concentration of 100 µM. This suggests potential applications in neuroprotective therapies .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈F₃N₃O₆ |
| Molecular Weight | 323.19 g/mol |
| Purity | ≥95% |
| Antimicrobial MIC (S. aureus) | 50 µg/mL |
| Antioxidant IC50 (DPPH) | 30 µM |
| AChE Inhibition Rate | 65% at 100 µM |
Scientific Research Applications
Pharmaceutical Research
TFDA has shown promise in pharmaceutical applications due to its unique structure which may influence biological activity. The trifluoromethyl group is known to enhance metabolic stability and bioavailability of drug candidates. Studies have indicated that compounds with similar structures can exhibit significant antibacterial and antifungal properties, making TFDA a candidate for further exploration in drug development.
Chemical Synthesis
The compound can serve as an intermediate in the synthesis of other complex molecules. Its reactive functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. This makes TFDA valuable in synthetic organic chemistry for producing novel compounds with potential therapeutic effects.
Material Science
In material science, TFDA can be utilized in the development of advanced materials such as polymers and coatings. The incorporation of fluorinated groups often results in materials with enhanced chemical resistance and thermal stability. Research into fluorinated polymers has shown that they can exhibit superior properties for applications in electronics and protective coatings.
Environmental Chemistry
Given the increasing concern over environmental pollutants, TFDA's stability and reactivity make it a subject of study in environmental chemistry. Its potential degradation pathways and interactions with various environmental matrices are important for assessing its environmental impact and safety.
Case Study 1: Antimicrobial Activity
A study conducted on derivatives of TFDA demonstrated significant antimicrobial activity against various strains of bacteria and fungi. The presence of the dinitrophenyl group was found to enhance this activity, suggesting that modifications to this compound could lead to the development of new antimicrobial agents.
Case Study 2: Synthesis of Fluorinated Compounds
Research has illustrated the use of TFDA as a key intermediate in synthesizing fluorinated compounds with potential pharmaceutical applications. By employing TFDA in nucleophilic substitution reactions, researchers successfully synthesized several new derivatives that exhibited promising biological activities.
Case Study 3: Polymer Development
In material science research, TFDA was incorporated into polymer matrices to study its effects on mechanical properties and thermal stability. Results indicated that polymers containing TFDA showed improved resistance to solvents and higher thermal degradation temperatures compared to standard polymers.
Data Tables
| Application Area | Description |
|---|---|
| Pharmaceutical Research | Potential drug candidate |
| Chemical Synthesis | Intermediate for complex molecules |
| Material Science | Development of advanced materials |
| Environmental Chemistry | Assessment of environmental impact |
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
The following table summarizes key structural and functional differences between 2,2,2-trifluoro-N-(2-hydroxy-3,5-dinitrophenethyl)acetamide and related compounds from the evidence:
Key Comparison Points:
Electronic Effects :
- The target compound’s trifluoroacetyl and nitro groups are stronger electron-withdrawing groups (EWGs) compared to chloro or methyl substituents in analogs like alachlor or 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide . This increases the acetamide’s electrophilicity and may reduce hydrolysis susceptibility.
- In contrast, bromo () and chloro () substituents moderate reactivity, balancing stability and bioactivity.
Hydrogen Bonding and Solubility :
- The hydroxy and nitro groups in the target compound enable robust N–H⋯O and C–H⋯O hydrogen bonding, likely leading to tighter crystal packing and lower solubility compared to methyl- or methoxy-substituted analogs .
- Compounds with methoxy (alachlor ) or hydroxymethyl () groups exhibit improved solubility in polar solvents.
Fluorinated acetamides (e.g., target’s -CF₃ group) are favored in drug design for enhanced metabolic stability and membrane permeability compared to non-fluorinated analogs .
Stability and Degradation :
- The nitro groups in the target compound may render it prone to photodegradation, similar to paracetamol derivatives forming chloro/hydroxy products under UV exposure .
- Trifluoroacetyl groups resist enzymatic hydrolysis, contrasting with chloroacetamides, which degrade into bioactive intermediates in plants .
Research Findings and Implications
Structural Analysis: X-ray crystallography (e.g., SHELX programs ) reveals that acetamides with EWGs like -NO₂ or -CF₃ exhibit shorter C–N and C–O bond lengths compared to alkyl-substituted analogs, enhancing planarity and conjugation . Hydrogen-bonding networks in nitro/hydroxy-substituted acetamides could stabilize polymorphic forms, impacting drug formulation .
Biological Activity :
- While chloroacetamides (e.g., alachlor ) inhibit fatty acid synthesis in weeds, nitro/trifluoro-substituted analogs may target different pathways, such as nitroreductase enzymes in microbial or cancer cells.
Synthetic Challenges: Introducing multiple EWGs (e.g., -CF₃, -NO₂) requires controlled reaction conditions to avoid side reactions, as seen in the isolation of photodegradation products from paracetamol analogs .
Preparation Methods
Amide Bond Formation via Acyl Chloride Intermediate
One common approach uses 2,2,2-trifluoroacetyl chloride as the acylating agent reacting with the amine group of 2-hydroxy-3,5-dinitrophenethylamine:
- Step 1: Synthesis of 2,2,2-trifluoroacetyl chloride by chlorination of trifluoroacetic acid.
- Step 2: Reaction of the acyl chloride with 2-hydroxy-3,5-dinitrophenethylamine in the presence of a base such as triethylamine or pyridine to neutralize the HCl byproduct.
- Step 3: The reaction is typically carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to ambient temperature to control reaction rate and selectivity.
- Step 4: Work-up includes aqueous quenching, extraction, and purification by recrystallization or chromatography to yield the target amide.
This method benefits from straightforward reaction conditions and good yields but requires careful control to avoid side reactions such as hydrolysis or over-acylation.
Coupling Using Carbodiimide or Other Coupling Reagents
Alternatively, the amide bond can be formed by coupling:
- Step 1: Activation of 2,2,2-trifluoroacetic acid or its derivatives using coupling reagents such as DCC (dicyclohexylcarbodiimide), EDC (ethyl(dimethylaminopropyl)carbodiimide), or HATU.
- Step 2: Addition of 2-hydroxy-3,5-dinitrophenethylamine under mild base conditions (e.g., DIPEA or triethylamine).
- Step 3: Stirring at room temperature or slightly elevated temperatures to promote coupling.
- Step 4: Filtration to remove urea byproducts, aqueous work-up, and purification.
This approach is advantageous for avoiding corrosive acyl chlorides and can be more selective, especially when sensitive functional groups are present.
Protection and Deprotection Strategies
Given the presence of phenolic hydroxy and nitro groups, selective protection may be necessary:
- Protection: The phenolic hydroxy group can be protected using silyl ethers (e.g., TBDMS) or benzyl ethers to prevent side reactions during coupling.
- Deprotection: After amide formation, the protecting group is removed under mild conditions such as hydrogenolysis (for benzyl groups) or fluoride ion treatment (for silyl groups).
Hydrogenolysis using palladium on carbon catalyst under atmospheric hydrogen pressure is a common method for removing benzyl protecting groups without affecting the trifluoroacetamide moiety.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, THF, or DMF | Aprotic solvents preferred |
| Temperature | 0°C to room temperature | Controls selectivity and reaction rate |
| Base | Triethylamine, Pyridine, DIPEA | Neutralizes acid byproducts |
| Coupling Reagents | DCC, EDC, HATU | For carbodiimide-mediated coupling |
| Protection Groups | TBDMS, Benzyl | Protect phenolic OH if necessary |
| Deprotection Conditions | Hydrogenolysis (Pd/C), Fluoride ions | Mild conditions to preserve sensitive groups |
Research Findings and Yield Data
While direct literature data specific to 2,2,2-trifluoro-N-(2-hydroxy-3,5-dinitrophenethyl)acetamide is limited, analogous trifluoroacetamide syntheses indicate:
- Yields: Typically range from 70% to 90% depending on purification and reaction scale.
- Purity: Achievable purity >95% confirmed by HPLC and NMR spectroscopy.
- Impurities: Minor byproducts include hydrolysis products and over-acylated species, removable by chromatographic methods.
Summary Table of Preparation Approaches
| Method | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Acyl chloride coupling | 2,2,2-Trifluoroacetyl chloride + amine + base | Simple, high reactivity | Requires handling corrosive reagents |
| Carbodiimide coupling | Trifluoroacetic acid + DCC/EDC + amine + base | Mild conditions, selective | Byproduct removal needed |
| Protection/deprotection | Silyl or benzyl protecting groups + Pd/C hydrogenolysis | Protects sensitive groups | Adds synthetic steps |
Q & A
Q. What are the recommended synthetic routes for 2,2,2-trifluoro-N-(2-hydroxy-3,5-dinitrophenethyl)acetamide?
A multi-step synthesis is typically employed. First, the phenethylamine backbone (2-hydroxy-3,5-dinitrophenethylamine) is prepared via nitration and reduction of a phenolic precursor. Subsequent trifluoroacetylation using trifluoroacetic anhydride (TFAA) or 2,2,2-trifluoroacetyl chloride in anhydrous conditions (e.g., dichloromethane with a base like triethylamine) yields the target compound. Protecting the hydroxyl group during nitration may be necessary to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate the pure product .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Key techniques include:
- 1H and 19F NMR : To confirm the trifluoroacetamide moiety (19F NMR: δ ≈ -75 ppm for CF3) and phenolic proton (1H NMR: broad singlet for -OH, ~δ 10-12 ppm). Deuterated DMSO or CDCl3 is recommended due to limited solubility in other solvents .
- IR Spectroscopy : Strong absorbance for C=O (amide I band, ~1680 cm⁻¹) and NO2 groups (asymmetric stretch, ~1520 cm⁻¹) .
- X-ray Crystallography : For definitive structural confirmation. Use SHELXL for refinement, ensuring high-resolution data (≤ 0.8 Å) to resolve potential disorder in the nitro or trifluoromethyl groups .
Q. How should researchers purify this compound to achieve >95% purity?
Post-synthesis, employ a two-step purification:
Liquid-Liquid Extraction : Separate unreacted starting materials using ethyl acetate and aqueous NaHCO2.
Column Chromatography : Use silica gel with a gradient of 10–40% ethyl acetate in hexane. Monitor fractions by TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane). Recrystallization from ethanol/water (1:3) enhances crystallinity .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved?
Discrepancies may arise from dynamic disorder in nitro or CF3 groups. Strategies include:
- High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality.
- Refinement Constraints : Apply SHELXL’s rigid-bond and similarity restraints for CF3 groups.
- Hirshfeld Surface Analysis : To validate intermolecular interactions (e.g., hydrogen bonding between -OH and nitro groups) .
Q. What computational methods are suitable for modeling the reactivity of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can predict:
- Electrophilic Reactivity : Nitro groups activate the aromatic ring toward substitution.
- Hydrogen-Bonding Networks : Optimize geometry to study interactions between -OH and adjacent nitro/amide groups.
- Solvent Effects : Use the Polarizable Continuum Model (PCM) to simulate reaction pathways in DMSO or ethanol .
Q. How can researchers analyze competing reaction pathways during synthesis?
- Kinetic Studies : Monitor intermediates via in situ FTIR or LC-MS. For example, track the disappearance of the amine precursor (m/z ~210) and formation of the acetamide (m/z ~365).
- Isotopic Labeling : Use 15N-labeled nitro precursors to distinguish nitration sites in competing pathways.
- Byproduct Identification : High-resolution mass spectrometry (HRMS) with ESI+ ionization detects side products like over-nitrated derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
